2-(2-ethoxyphenyl)-1-phenyl-3-(4-propylphenyl)-2H-benzo[f]isoindole-4,9-dione
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Overview
Description
2-(2-Ethoxyphenyl)-1-phenyl-3-(4-propylphenyl)-2H,4H,9H-benzo[f]isoindole-4,9-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes ethoxy, phenyl, and propylphenyl groups attached to a benzoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenyl)-1-phenyl-3-(4-propylphenyl)-2H,4H,9H-benzo[f]isoindole-4,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The initial step involves the formation of the isoindole core through a cyclization reaction. This can be achieved by reacting an appropriate phthalic anhydride derivative with an amine under acidic conditions.
Substitution Reactions: The ethoxy, phenyl, and propylphenyl groups are introduced through substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution of hydrogen atoms on the isoindole core with the desired substituents.
Oxidation and Reduction: The final steps may involve oxidation or reduction reactions to achieve the desired oxidation state of the compound. Common reagents used in these steps include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the use of more cost-effective reagents and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)-1-phenyl-3-(4-propylphenyl)-2H,4H,9H-benzo[f]isoindole-4,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of electrophilic substitution reactions, while nucleophilic substitution can involve the replacement of ethoxy or propylphenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and various nucleophiles (amines, alcohols).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-(2-Ethoxyphenyl)-1-phenyl-3-(4-propylphenyl)-2H,4H,9H-benzo[f]isoindole-4,9-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. It serves as a template for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenyl)-1-phenyl-3-(4-propylphenyl)-2H,4H,9H-benzo[f]isoindole-4,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the function of receptors involved in inflammation.
Pathways Involved: The compound can affect various signaling pathways, including those related to cell growth, apoptosis, and immune response. By modulating these pathways, the compound can exert its biological effects.
Comparison with Similar Compounds
2-(2-Ethoxyphenyl)-1-phenyl-3-(4-propylphenyl)-2H,4H,9H-benzo[f]isoindole-4,9-dione can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- 2-(2-Ethoxyphenyl)-1-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
- 2-(2-Ethoxyphenyl)-1-(4-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
- 2-(2-Ethoxyphenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
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Uniqueness: : The presence of the propylphenyl group in 2-(2-ethoxyphenyl)-1-phenyl-3-(4-propylphenyl)-2H,4H,9H-benzo[f]isoindole-4,9-dione distinguishes it from other similar compounds. This structural variation can lead to differences in chemical reactivity, biological activity, and physical properties. For example, the propylphenyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Properties
Molecular Formula |
C35H29NO3 |
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Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-1-phenyl-3-(4-propylphenyl)benzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C35H29NO3/c1-3-12-23-19-21-25(22-20-23)33-31-30(34(37)26-15-8-9-16-27(26)35(31)38)32(24-13-6-5-7-14-24)36(33)28-17-10-11-18-29(28)39-4-2/h5-11,13-22H,3-4,12H2,1-2H3 |
InChI Key |
NOKSGEFLXOTLEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=CC=C4OCC)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O |
Origin of Product |
United States |
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